Hydroxyspheroidenone
Description
Hydroxyspheroidenone (C₄₁H₆₀O₃) is a hydroxylated derivative of spheroidenone, belonging to the carotenoid family. It is characterized by a conjugated polyene chain, a terminal methoxy group [-C(OCH₃)(CH₃)₂], and a hydroxyl group, which distinguishes it from its non-hydroxylated analogs . It is commonly found in photosynthetic bacteria, such as Rhodobacter sphaeroides and Rubrivivax gelatinosus, where it participates in light-harvesting and antioxidant activities . Recent studies also report its presence in fungal systems, though its biological role in these organisms remains unclear .
Properties
Molecular Formula |
C41H60O3 |
|---|---|
Molecular Weight |
600.9 g/mol |
IUPAC Name |
(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-31-hydroxy-2-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,26-undecaen-3-one |
InChI |
InChI=1S/C41H60O3/c1-33(21-14-23-35(3)25-16-27-37(5)29-18-32-40(7,8)43)19-12-13-20-34(2)22-15-24-36(4)26-17-28-38(6)30-31-39(42)41(9,10)44-11/h12-15,17,19-24,26-28,30-31,43H,16,18,25,29,32H2,1-11H3/b13-12+,21-14+,22-15+,26-17+,31-30+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+ |
InChI Key |
RUIGAJAIJJUKFM-PZWPVEARSA-N |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C)C)CCCC(C)(C)O |
Isomeric SMILES |
C/C(=C\CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C(=O)C(C)(C)OC)/C)/C)/CCCC(C)(C)O |
Canonical SMILES |
CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)OC)C)C)CCCC(C)(C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
2.2. Functional Differences
- Antioxidant Activity: this compound exhibits significant antioxidant properties in R. sphaeroides extracts, with DPPH radical-scavenging activity at 74.0% ± 3.1% and lipid peroxidation inhibition at 77.6% ± 3.2% under optimized extraction conditions .
- Light-Harvesting Specificity: this compound and hydroxyspheroidene bind preferentially to light-harvesting complex 1 (LH1) in R. gelatinosus, while spirilloxanthin is exclusive to the reaction center. This suggests structural adaptations for energy transfer efficiency .
- Biosynthetic Pathways: this compound is linked to carotenoid biosynthesis pathways upregulated under stress, such as steroid treatment in humans, though its role in this context remains unexplained .
2.3. Metabolic and Ecological Roles
- In bacteria, its hydroxyl group may enhance solubility or protein-binding capacity compared to spheroidenone, though direct evidence is lacking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
